(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
“(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” appears to be a complex organic compound. The “2S,4R” notation indicates that it is a chiral molecule with specific spatial configuration. The “pyrrolidine” part suggests that it contains a five-membered ring with nitrogen.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the carboxylic acid group, and the attachment of the 4-cyanobenzyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The presence of the pyrrolidine ring, carboxylic acid group, and 4-cyanobenzyl group would all contribute to the overall structure.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the carboxylic acid group might be involved in acid-base reactions, while the nitrile group in the 4-cyanobenzyl part could undergo reactions typical for nitriles.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of polar groups like the carboxylic acid and nitrile could affect its solubility in different solvents.Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed to ensure safety.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.
properties
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRODNUGAMWRMKQ-LYCTWNKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592356 |
Source
|
Record name | (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1266111-77-6 |
Source
|
Record name | (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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